molecular formula C22H25N3O5 B7700997 N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

カタログ番号 B7700997
分子量: 411.5 g/mol
InChIキー: BCJMIVSEUABHJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the concentration of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用機序

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of EAATs by binding to the transporter protein and blocking the uptake of glutamate into the presynaptic neuron. This results in increased extracellular glutamate levels and enhanced excitatory neurotransmission. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate-binding site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been shown to induce neuronal cell death in vitro, although the mechanism underlying this effect is not fully understood. In addition, this compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic applications in neurological disorders.

実験室実験の利点と制限

One of the main advantages of using N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in laboratory experiments is its selectivity for EAATs. This allows researchers to specifically target glutamate transporters and study their role in various neurological disorders. However, this compound has some limitations as well. It has been shown to have off-target effects on other neurotransmitter transporters, which may complicate the interpretation of experimental results. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are a number of potential future directions for research on N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of stroke and may have potential as a treatment for this condition. In addition, this compound has been shown to enhance synaptic plasticity in the brain, which may have implications for learning and memory. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective formulations for in vivo use.

合成法

The synthesis of N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of tert-butyl 2-amino-5-bromobenzoate with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form tert-butyl 2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate. This compound is then treated with benzoyl chloride to yield this compound.

科学的研究の応用

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been used to investigate the mechanisms underlying epileptic seizures and stroke.

特性

IUPAC Name

N-tert-butyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-22(2,3)24-20(26)14-9-7-8-10-15(14)21-23-19(25-30-21)13-11-16(27-4)18(29-6)17(12-13)28-5/h7-12H,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMIVSEUABHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。